molecular formula C6H8Cl2O2 B1287797 Adipoyl-d8 chloride CAS No. 284487-62-3

Adipoyl-d8 chloride

Cat. No.: B1287797
CAS No.: 284487-62-3
M. Wt: 191.08 g/mol
InChI Key: PWAXUOGZOSVGBO-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a chemical compound with the molecular formula ClOC(CD2)4COCl and a molecular weight of 191.08 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Preparation Methods

Adipoyl-d8 chloride is synthesized through the chlorination of adipic acid-d8. The process involves the reaction of adipic acid-d8 with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

(CD2)4(CO2H)2+2SOCl2(CD2)4(COCl)2+2SO2+2HCl\text{(CD2)4(CO2H)2} + 2 \text{SOCl2} \rightarrow \text{(CD2)4(COCl)2} + 2 \text{SO2} + 2 \text{HCl} (CD2)4(CO2H)2+2SOCl2→(CD2)4(COCl)2+2SO2+2HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods for this compound are similar to those used for adipoyl chloride, involving large-scale chlorination processes with appropriate safety and handling measures.

Chemical Reactions Analysis

Adipoyl-d8 chloride undergoes various chemical reactions, including:

  • Hydrolysis: : Reacts with water to form adipic acid-d8.

    (CD2)4(COCl)2+2H2O(CD2)4(CO2H)2+2HCl\text{(CD2)4(COCl)2} + 2 \text{H2O} \rightarrow \text{(CD2)4(CO2H)2} + 2 \text{HCl} (CD2)4(COCl)2+2H2O→(CD2)4(CO2H)2+2HCl

  • Amidation: : Reacts with amines to form amides.

    (CD2)4(COCl)2+2RNH2(CD2)4(CONHR)2+2HCl\text{(CD2)4(COCl)2} + 2 \text{RNH2} \rightarrow \text{(CD2)4(CONHR)2} + 2 \text{HCl} (CD2)4(COCl)2+2RNH2→(CD2)4(CONHR)2+2HCl

  • Polymerization: : Reacts with hexamethylenediamine to form nylon-6,6.

    (CD2)4(COCl)2+H2N(CH2)6NH2Nylon-6,6+2HCl\text{(CD2)4(COCl)2} + \text{H2N(CH2)6NH2} \rightarrow \text{Nylon-6,6} + 2 \text{HCl} (CD2)4(COCl)2+H2N(CH2)6NH2→Nylon-6,6+2HCl

Common reagents used in these reactions include water, amines, and diamines, with conditions typically involving anhydrous environments and controlled temperatures .

Scientific Research Applications

Adipoyl-d8 chloride is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Mechanism of Action

The mechanism of action of adipoyl-d8 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as water, amines, and alcohols, to form corresponding carboxylic acids, amides, and esters. The deuterium atoms in this compound provide a mass shift, which is useful in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds .

Comparison with Similar Compounds

Adipoyl-d8 chloride can be compared with other similar compounds, such as:

This compound is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAXUOGZOSVGBO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584365
Record name (~2~H_8_)Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284487-62-3
Record name (~2~H_8_)Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284487-62-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.